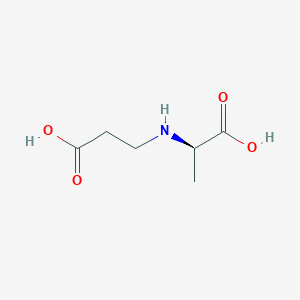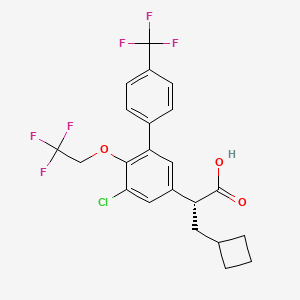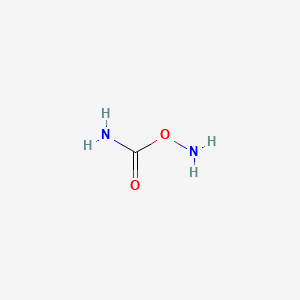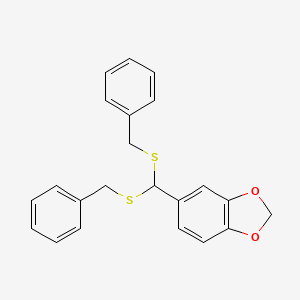
Piperonal, dibenzylmercaptal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperonal is a simple aromatic aldehyde with a characteristic cherry-like aroma and is widely used in the flavor and fragrance industries . Piperonal, dibenzylmercaptal is a derivative of piperonal, where the aldehyde group is protected by dibenzylmercaptal.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piperonal can be synthesized through various methods, including the oxidative cleavage of isosafrole or using a multistep sequence from catechol or 1,2-methylenedioxybenzene . The synthesis from catechol involves a condensation reaction with glyoxylic acid followed by cleaving the resulting α-hydroxy acid with an oxidizing agent . Another method involves the reaction of piperonyl, a catalyst, and urotropine in an alcohol solvent at 50-120°C for 1-10 hours .
Industrial Production Methods
Industrial production of piperonal typically involves the partial photocatalytic oxidation of piperonyl alcohol or the chemical cleavage of piperine (or piperic acid) . These methods are designed to meet the high demand for piperonal in the flavor and fragrance industries.
Analyse Chemischer Reaktionen
Types of Reactions
Piperonal, like all aldehydes, can undergo various chemical reactions, including:
Oxidation: Piperonal can be oxidized to piperonylic acid.
Reduction: Piperonal can be reduced to piperonyl alcohol.
Substitution: Piperonal can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and tert-butylhydroperoxide (TBHP) for oxidation, and reducing agents like sodium borohydride (NaBH4) for reduction .
Major Products Formed
The major products formed from these reactions include piperonylic acid from oxidation and piperonyl alcohol from reduction .
Wissenschaftliche Forschungsanwendungen
Piperonal and its derivatives, including piperonal, dibenzylmercaptal, have various scientific research applications:
Wirkmechanismus
The mechanism of action of piperonal and its derivatives involves various molecular targets and pathways. For example, piperonal has been reported to prevent the accumulation of hepatic lipids and upregulate insulin signaling molecules in mice under a high-fat diet . The enzyme piperonal synthase catalyzes the side-chain cleavage of 3,4-methylenedioxycinnamic acid to produce piperonal .
Vergleich Mit ähnlichen Verbindungen
Piperonal is structurally similar to other aromatic aldehydes such as benzaldehyde and vanillin . piperonal is unique due to its 3,4-methylenedioxy moiety, which imparts its characteristic cherry-like aroma . Similar compounds include:
Benzaldehyde: Known for its almond-like aroma.
Vanillin: Known for its vanilla-like aroma.
Piperonal’s unique structure and properties make it a valuable compound in various applications, particularly in the flavor and fragrance industries.
Eigenschaften
CAS-Nummer |
4720-67-6 |
|---|---|
Molekularformel |
C22H20O2S2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
5-[bis(benzylsulfanyl)methyl]-1,3-benzodioxole |
InChI |
InChI=1S/C22H20O2S2/c1-3-7-17(8-4-1)14-25-22(26-15-18-9-5-2-6-10-18)19-11-12-20-21(13-19)24-16-23-20/h1-13,22H,14-16H2 |
InChI-Schlüssel |
KWUQLYZNZIXVAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(SCC3=CC=CC=C3)SCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



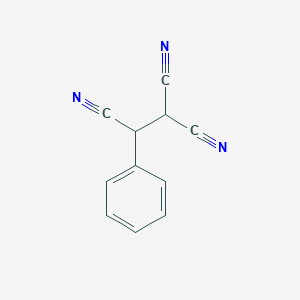
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
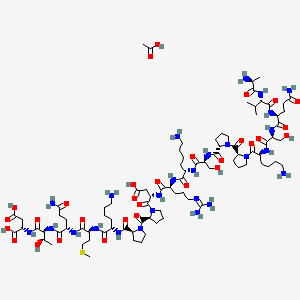
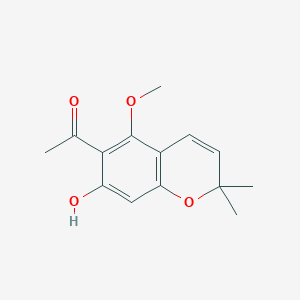
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)
![2H,10H-Fluoreno[1,2-D][1,3]dioxole](/img/structure/B14749634.png)

![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
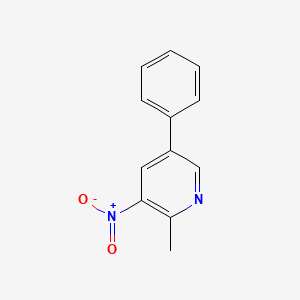
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
